molecular formula C11H24N2 B12087114 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B12087114
M. Wt: 184.32 g/mol
InChI Key: LFQCKYKBGYTNJV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Laboratory Synthesis: One common synthetic route involves the reaction of with in the presence of a base (such as ).

      Industrial Production: Industrial methods may vary, but they typically involve similar reactions on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Organic Synthesis: It serves as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

      Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

      Industry: It finds applications in the production of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific use. It may interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its unique feature lies in the combination of the piperidine ring and the aminoethyl group.

      Similar Compounds: Other related compounds include , , and .

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.

    Biological Activity

    1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine, often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound's biological activity has been investigated in various contexts, including its role as an inhibitor in specific biochemical pathways and its effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C12H19N\text{C}_{12}\text{H}_{19}\text{N}

    This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the 2-methylpropyl group enhances the lipophilicity and possibly the bioavailability of the compound.

    Research indicates that compounds with a piperidine structure can interact with various biological targets, including receptors and enzymes. For instance, studies have shown that piperidine derivatives can inhibit key enzymes involved in metabolic pathways, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial for menaquinone biosynthesis in Mycobacterium tuberculosis . This inhibition leads to significant antibacterial effects, particularly against Mtb, highlighting the potential of piperidine derivatives in treating tuberculosis.

    Pharmacological Effects

    The pharmacological effects of this compound have been explored through various assays:

    • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits concentration-dependent inhibition of inflammatory cytokine release, particularly IL-1β, in human macrophages . This suggests a role in modulating inflammatory responses.
    • Antimicrobial Activity : The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

    Table 1: Biological Activity Summary

    Activity TypeObserved EffectReference
    IL-1β Inhibition19.4% inhibition at 10 µM
    Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
    MenA InhibitionIC50 = 13–22 μM

    Case Study 1: Anti-inflammatory Effects

    In a study examining the anti-inflammatory properties of piperidine derivatives, this compound was found to significantly reduce IL-1β levels in LPS/ATP-stimulated human macrophages. The study utilized various concentrations to establish a dose-response relationship, demonstrating that higher concentrations correlate with increased inhibition rates.

    Case Study 2: Antitubercular Activity

    Another investigation focused on the antitubercular efficacy of piperidine derivatives, including our compound of interest. The results indicated that when used in combination with other agents targeting the electron transport chain, it achieved nearly complete sterilization of Mtb within two weeks in vivo. This underscores the potential for developing combination therapies utilizing this compound .

    Properties

    Molecular Formula

    C11H24N2

    Molecular Weight

    184.32 g/mol

    IUPAC Name

    1-[1-(2-methylpropyl)piperidin-4-yl]ethanamine

    InChI

    InChI=1S/C11H24N2/c1-9(2)8-13-6-4-11(5-7-13)10(3)12/h9-11H,4-8,12H2,1-3H3

    InChI Key

    LFQCKYKBGYTNJV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1CCC(CC1)C(C)N

    Origin of Product

    United States

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